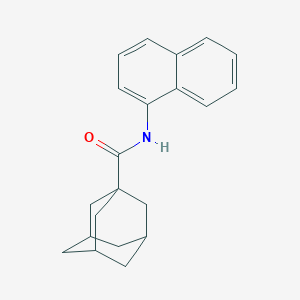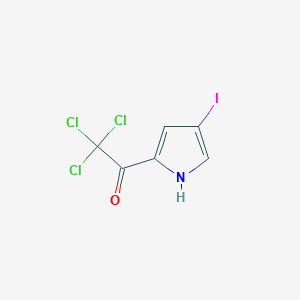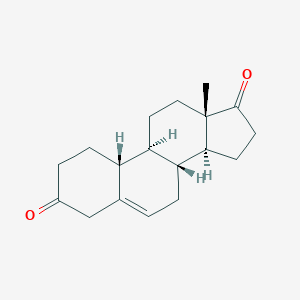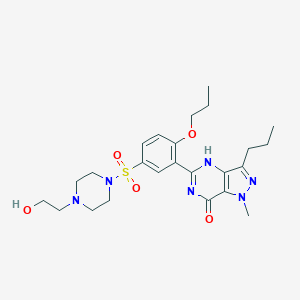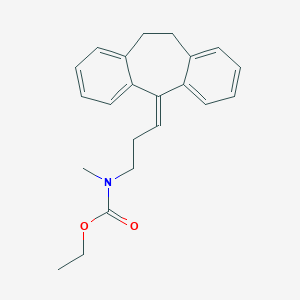
Nortriptyline N-Ethyl Carbamate
Vue d'ensemble
Description
Nortriptyline ethyl carbamate is a compound that combines the properties of nortriptyline, a tricyclic antidepressant, with ethyl carbamate, an ester of carbamic acid. Nortriptyline is primarily used in the treatment of major depressive disorder and chronic pain, while ethyl carbamate is known for its presence in fermented foods and beverages, where it is considered a probable human carcinogen .
Applications De Recherche Scientifique
Nortriptyline ethyl carbamate has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and mechanisms of action in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Orientations Futures
In the future, it is hoped that the feasibility of this prospect will be verified by pilot-scale or large-scale application to provide new insight into the regulation of EC during wine production . In addition, considerable progress has been made in developing robust analytical methods to better characterize dietary exposure to EC .
Mécanisme D'action
Target of Action
Nortriptyline ethyl carbamate primarily targets the neuronal cell membranes . It interacts with these targets to inhibit the reuptake of neurotransmitters, specifically serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their increased presence in the synaptic cleft due to the action of Nortriptyline ethyl carbamate can alleviate symptoms of depression .
Mode of Action
Nortriptyline ethyl carbamate acts by inhibiting the reuptake of serotonin and norepinephrine at the neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signaling . The compound also inhibits the activity of histamine, 5-hydroxytryptamine, and acetylcholine . Additionally, it has been found to cause desensitization of adenyl cyclase, down-regulation of beta-adrenergic receptors, and down-regulation of serotonin receptors .
Biochemical Pathways
The biochemical pathways affected by Nortriptyline ethyl carbamate involve the serotonergic and noradrenergic systems . By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .
Pharmacokinetics
The pharmacokinetics of Nortriptyline ethyl carbamate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed in the body . Its distribution volume is between 21.1 to 31.1 L/kg . It is primarily metabolized in the liver, with an extensive first-pass effect . The compound is excreted in the urine as metabolites and small amounts of unchanged drug . The clearance of Nortriptyline ethyl carbamate is a linear function of the number of functional CYP2D6 genes .
Result of Action
The result of Nortriptyline ethyl carbamate’s action is the alleviation of symptoms of major depressive disorder (MDD) and other conditions . By increasing the synaptic concentration of serotonin and norepinephrine, the compound enhances mood regulation . It also has off-label uses for the treatment of chronic pain, myofascial pain, neuralgia, and irritable bowel syndrome .
Action Environment
The action of Nortriptyline ethyl carbamate can be influenced by environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of other compounds in the body, such as other medications . Additionally, the compound’s action can be influenced by the individual’s genetic makeup, specifically the number of functional CYP2D6 genes . The compound’s action can also be influenced by factors such as the individual’s age, health status, and lifestyle .
Analyse Biochimique
Biochemical Properties
Nortriptyline Ethyl Carbamate interacts with various enzymes and proteins. The main metabolizing enzymes for Nortriptyline, a component of Nortriptyline Ethyl Carbamate, are CYP2C19 and CYP2D6 . These enzymes play a significant role in the metabolism of the compound, affecting its biochemical reactions within the body .
Cellular Effects
Ethyl carbamate, a component of Nortriptyline Ethyl Carbamate, is known to be genotoxic and carcinogenic . It can cause genetic mutations that eventually lead to cancer .
Molecular Mechanism
Nortriptyline, a component of Nortriptyline Ethyl Carbamate, exerts its effects likely by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes .
Temporal Effects in Laboratory Settings
Ethyl carbamate, a component of Nortriptyline Ethyl Carbamate, is known to be a genotoxic and carcinogenic compound .
Dosage Effects in Animal Models
Carbamates, a class of compounds to which Nortriptyline Ethyl Carbamate belongs, have been shown to have toxic effects in animals at high doses .
Metabolic Pathways
Nortriptyline Ethyl Carbamate is subject to extensive hepatic metabolism, with less than 5% of the drug eliminated unchanged . The main metabolizing enzymes with clinical significance for Nortriptyline, a component of Nortriptyline Ethyl Carbamate, are CYP2C19 and CYP2D6 .
Transport and Distribution
Nortriptyline, a component of Nortriptyline Ethyl Carbamate, is readily absorbed in the gastrointestinal tract and subject to extensive hepatic metabolism .
Subcellular Localization
The localization of drugs can play a key role in their function and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nortriptyline ethyl carbamate involves the reaction of nortriptyline with ethyl carbamate. The process typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. The reaction is carried out under controlled temperature and pressure to optimize yield and purity .
Industrial Production Methods
Industrial production of nortriptyline ethyl carbamate involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process includes purification steps such as crystallization and chromatography to remove impurities and achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Nortriptyline ethyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Comparaison Avec Des Composés Similaires
Nortriptyline ethyl carbamate can be compared with other similar compounds such as:
Nortriptyline: A tricyclic antidepressant with similar therapeutic effects but without the ethyl carbamate moiety.
Ethyl Carbamate: An ester of carbamic acid known for its presence in fermented foods and beverages and its potential carcinogenic effects.
Amitriptyline: Another tricyclic antidepressant with a similar structure to nortriptyline but different pharmacological properties.
Propriétés
IUPAC Name |
ethyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-25-22(24)23(2)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,3,8,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMJVVWLCYRSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124048 | |
| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-88-1 | |
| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16234-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nortriptyline ethyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016234881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORTRIPTYLINE ETHYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4921R9O54D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



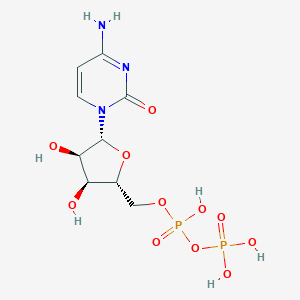
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)

